molecular formula C6H11O7Sc B7800075 Scandium(3+);triacetate;hydrate

Scandium(3+);triacetate;hydrate

Cat. No.: B7800075
M. Wt: 240.10 g/mol
InChI Key: WAUFOVXMMKWBAE-UHFFFAOYSA-K
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Description

Scandium(3+);triacetate;hydrate, also known as scandium(III) acetate hydrate, is a chemical compound with the formula Sc(CH₃COO)₃·xH₂O. It is a colorless, water-soluble solid that exists in both anhydrous and hydrated forms. This compound is used in various scientific and industrial applications due to its unique properties .

Preparation Methods

Scandium(3+);triacetate;hydrate can be synthesized through several methods:

Mechanism of Action

The mechanism of action of scandium(3+);triacetate;hydrate involves its ability to form stable complexes with various ligands. In aqueous solutions, scandium(III) ions can coordinate with water molecules and other ligands, leading to the formation of hydrated complexes. These complexes can interact with molecular targets, such as ribosomes, potentially modulating their function .

Comparison with Similar Compounds

Scandium(3+);triacetate;hydrate can be compared with other similar compounds:

    Scandium(III) Nitrate: Similar to scandium(III) acetate hydrate, scandium(III) nitrate is used in the preparation of scandium-containing materials but has different solubility and reactivity properties.

    Scandium(III) Chloride: This compound is also used in various industrial applications and has different chemical properties compared to scandium(III) acetate hydrate.

    Scandium(III) Sulfate: Another similar compound with distinct properties and applications in different fields.

This compound stands out due to its unique ability to form stable complexes and its solubility in water, making it versatile for various applications.

Properties

IUPAC Name

scandium(3+);triacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUFOVXMMKWBAE-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sc+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Sc
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703066
Record name Scandium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207671-51-0
Record name Scandium acetate--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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